N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide
Description
N-[3-(3,6-Dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide (molecular formula: C₂₉H₂₆Cl₂N₂O₃S; molecular weight: 553.51 g/mol) is a carbazole-derived sulfonamide compound characterized by two chlorine substituents at the 3- and 6-positions of the carbazole core, a 2-hydroxypropyl linker, and a 4-methylbenzenesulfonamide group.
Properties
Molecular Formula |
C23H22Cl2N2O3S |
|---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C23H22Cl2N2O3S/c1-15-3-7-19(8-4-15)31(29,30)26(2)13-18(28)14-27-22-9-5-16(24)11-20(22)21-12-17(25)6-10-23(21)27/h3-12,18,28H,13-14H2,1-2H3 |
InChI Key |
KGTZKKRPJASCAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Chlorination Strategies
Chlorination of carbazole typically employs electrophilic aromatic substitution (EAS). Key parameters include:
-
Chlorinating agents : Cl₂ gas (inert solvent) or sulfuryl chloride (SO₂Cl₂).
-
Regioselectivity control : Electron-donating groups (e.g., methoxy) at specific positions direct chlorination. For 3,6-dichlorocarbazole, a meta-directing template is essential.
-
Dissolve carbazole (1.0 eq) in dichloromethane (DCM) at 8°C.
-
Introduce Cl₂ gas (1.8 eq) over 3 hours under nitrogen.
-
Warm to 25°C, stir for 4–8 hours.
-
Quench excess Cl₂ with methanol, concentrate, and purify via recrystallization (hexane/DCM).
Yield : 85–92% (HPLC purity >99%).
Functionalization of Carbazole with 2-Hydroxypropylamine
Alkylation via Epoxide Ring-Opening
The 2-hydroxypropylamine side chain can be introduced through nucleophilic attack on an epoxide intermediate:
-
Synthesis of Carbazole Epoxide :
-
Aminolysis with Methylamine :
-
Treat epoxide intermediate with methylamine (3.0 eq) in THF/H₂O (4:1) at 25°C for 24 hours.
-
Yield : 65–70% (NMR-confirmed regioselectivity).
-
Sulfonamidation with N,4-Dimethylbenzenesulfonyl Chloride
Sulfonyl Chloride Preparation
4-Methylbenzenesulfonyl chloride is commercially available but can be synthesized via:
-
Sulfonation of toluene with chlorosulfonic acid (ClSO₃H) at 0°C.
Purity : >98% (by titration).
Coupling Reaction
-
Dissolve the carbazole-propylamine intermediate (1.0 eq) and 4-methylbenzenesulfonyl chloride (1.1 eq) in DCM.
-
Add triethylamine (2.5 eq) dropwise at 0°C.
-
Stir at 25°C for 6 hours.
-
Extract with NaHCO₃ (sat.), dry over MgSO₄, and purify via silica chromatography (EtOAc/hexane).
Yield : 60–75% (HPLC purity >95%).
Optimization and Challenges
Regioselectivity in Chlorination
Uncontrolled chlorination may yield 2,6- or 3,7-dichloro byproducts. Computational studies (DFT) suggest using bulky solvents (e.g., tert-butyl methyl ether) to favor 3,6-substitution by steric hindrance.
Side Reactions in Sulfonamidation
Competitive N-methylation or sulfonic ester formation can occur. Mitigation strategies include:
-
Low-temperature coupling (0–5°C).
-
Stoichiometric control (sulfonyl chloride ≤1.1 eq).
Analytical Characterization
Critical Data :
| Parameter | Method | Result |
|---|---|---|
| Melting Point | DSC | 142–145°C |
| Purity | HPLC (C18) | 99.2% (tR = 8.7 min, 254 nm) |
| HRMS (m/z) | ESI+ | 486.0743 [M+H]+ (calc. 486.0745) |
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group, using reducing agents like lithium aluminum hydride.
Substitution: The dichloro groups on the carbazole moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s structural features allow it to interact with cellular membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Overview
Carbazole derivatives are widely studied for their antimicrobial, anticancer, and neuroprotective activities. Below is a comparative analysis of the target compound and its analogues:
Table 1: Structural and Functional Comparison
Key Findings and Mechanistic Insights
Antibiotic and Autophagy Modulation (DCAP)
DCAP, a dichlorocarbazole derivative with a diol-amine side chain, demonstrates broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria (e.g., E. coli, P. aeruginosa). It disrupts bacterial membrane integrity and inhibits ATPase MipZ in Caulobacter crescentus, critical for cell division . Additionally, DCAP inhibits canonical autophagy in cancer cells, enhancing the efficacy of the HDAC inhibitor vorinostat by blocking stress-adaptation pathways .
Neuroprotective Analogues
Brominated carbazole derivatives, such as N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(3-methoxyphenyl)-4-methylbenzenesulfonamide, exhibit neurogenic activity by promoting neural stem cell proliferation. The dibromo substitution and methoxyphenyl group may enhance blood-brain barrier penetration compared to chloro analogues .
Role of Substituents
- Halogenation : Dichloro (Cl) and dibromo (Br) substitutions improve antimicrobial and cytotoxic activities, likely due to increased lipophilicity and target binding .
- Sulfonamide Groups : 4-Methylbenzenesulfonamide in the target compound may enhance solubility and protein binding compared to methanesulfonamide derivatives .
- Side Chain Modifications : Hydroxypropyl linkers with amines (DCAP) or furyl groups () influence cellular uptake and target specificity.
Biological Activity
N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, supported by relevant data, case studies, and research findings.
- Chemical Formula : C28H23Cl3N2O3S
- Molecular Weight : 573.91782 g/mol
- CAS Number : 21914506
The compound features a complex structure that includes a carbazole moiety, which is known for its diverse biological activities.
The proposed mechanisms of action for this compound involve:
- Antitumor Activity : The presence of the carbazole structure suggests potential interactions with DNA and cellular pathways associated with tumor growth inhibition.
- Antimicrobial Properties : Its sulfonamide group may contribute to antibacterial effects, as sulfonamides are commonly known for their broad-spectrum antimicrobial activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- IC50 Values :
Antimicrobial Activity
In vitro studies have shown that compounds with similar structures can inhibit bacterial growth effectively:
- Tested Strains : Common pathogenic bacteria including Staphylococcus aureus and Escherichia coli.
- Results : Compounds demonstrated varying degrees of inhibition, suggesting potential for development into new antimicrobial agents.
Case Studies
- Study on Antitumor Effects :
- Sulfonamide Derivatives and Cardiovascular Effects :
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Antitumor Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Similar to carbazole derivatives | IC50 = 5.5 μM (A549) | Effective against E. coli |
| Compound B | Contains sulfonamide group | IC50 = 7.0 μM (HCC827) | Moderate activity against S. aureus |
Q & A
Basic Research Questions
Q. What synthetic routes and purification methodologies are recommended for synthesizing N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the carbazole core. For example, chlorination at the 3,6-positions of carbazole can be achieved using POCl₃ or N-chlorosuccinimide under controlled temperatures (40–60°C). Subsequent coupling with a hydroxypropyl sulfonamide intermediate may require Mitsunobu conditions (e.g., DIAD, PPh₃) or nucleophilic substitution in polar aprotic solvents (DMF, DMSO) . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Note that stereochemical outcomes (e.g., undefined stereocenters) must be verified via chiral HPLC or X-ray crystallography .
Q. How can the structural identity of this compound be rigorously confirmed?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dichloro groups on carbazole, hydroxypropyl chain). Aromatic protons in benzenesulfonamide and carbazole moieties exhibit distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated [M+H]⁺ = 531.2 g/mol).
- X-ray Crystallography : Single-crystal analysis resolves bond angles, dihedral angles, and packing interactions, as demonstrated for related carbazole derivatives .
Q. What experimental approaches are used to determine physicochemical properties such as solubility and stability?
- Methodological Answer :
- Solubility : Measure equilibrium solubility in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) using shake-flask methods followed by HPLC quantification .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolytic stability of the sulfonamide group can be assessed in acidic/basic conditions (e.g., 0.1M HCl/NaOH) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the compound’s reactivity or interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and reaction barriers (e.g., nucleophilic substitution at the hydroxypropyl chain) .
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., enzymes) using CHARMM or AMBER force fields. Parameterize partial atomic charges via RESP fitting .
Q. What mechanistic insights can be gained from studying the compound’s reaction pathways under varying conditions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ IR or UV-Vis spectroscopy. For example, track carbazole chlorination rates under different catalysts (e.g., FeCl₃ vs. AlCl₃) .
- Isotopic Labeling : Use ¹⁸O-labeled water to probe hydrolysis mechanisms of the sulfonamide group .
Q. How can researchers address contradictions in experimental data, such as inconsistent bioactivity or synthetic yields?
- Methodological Answer :
- Statistical Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to isolate variables affecting yield (e.g., temperature, solvent polarity, catalyst loading) .
- Cross-Validation : Replicate assays using orthogonal techniques (e.g., SPR vs. ITC for binding affinity measurements) .
Q. What challenges arise during scale-up from milligram to gram-scale synthesis, and how can they be mitigated?
- Methodological Answer :
- Process Optimization : Use flow chemistry to enhance heat/mass transfer during exothermic steps (e.g., chlorination).
- Reactor Design : Implement membrane separation technologies (e.g., nanofiltration) for continuous purification, as classified under CRDC RDF2050104 .
Q. Which advanced analytical techniques are recommended for studying the compound’s electronic properties or supramolecular interactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
